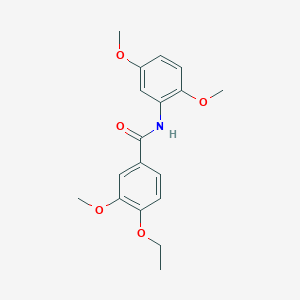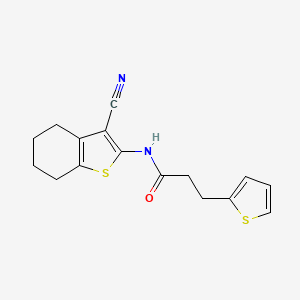![molecular formula C18H19NO2S B4387935 N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B4387935.png)
N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide
描述
N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide, also known as APTP, is an organic compound that has been widely studied for its potential use in various scientific research applications. APTP belongs to the class of amides and is known for its unique chemical structure, which makes it a promising candidate for many biological and medical applications.
科学研究应用
N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide is its use as a fluorescent probe for detecting cysteine residues in proteins. N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide reacts specifically with cysteine residues in proteins, resulting in a fluorescent product that can be easily detected and quantified. This makes N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide a valuable tool for studying protein structure and function.
Another potential application of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide is its use as an inhibitor of protein tyrosine phosphatases. N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide has been shown to inhibit the activity of several protein tyrosine phosphatases, which play important roles in many signaling pathways. This makes N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
The mechanism of action of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of cysteine residues in proteins and the phenylthio group of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide. This results in the formation of a fluorescent product and the inhibition of protein tyrosine phosphatases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide are still being studied. However, it has been shown to have a low toxicity profile and does not affect cell viability at concentrations commonly used in experiments. N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide has also been shown to be stable under physiological conditions, making it a promising candidate for in vivo studies.
实验室实验的优点和局限性
One of the main advantages of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide is its specificity for cysteine residues in proteins. This makes it a valuable tool for studying protein structure and function. N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide is also relatively easy to synthesize and has a low toxicity profile, making it suitable for use in a variety of experiments.
However, N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide also has some limitations. It can only be used to detect cysteine residues in proteins, which limits its applicability to certain types of experiments. N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide also has a relatively short fluorescence lifetime, which can make it difficult to detect in some experiments.
未来方向
There are many potential future directions for the study of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide. One area of research could be the development of new fluorescent probes based on the chemical structure of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide. Another potential direction could be the development of new drugs based on the inhibitory activity of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide against protein tyrosine phosphatases. Additionally, further study is needed to fully understand the mechanism of action and physiological effects of N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide, which could lead to new applications in the future.
属性
IUPAC Name |
3-phenylsulfanyl-N-(4-prop-2-enoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-2-13-21-16-10-8-15(9-11-16)19-18(20)12-14-22-17-6-4-3-5-7-17/h2-11H,1,12-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDWMSKBNJJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387863.png)


![9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4387882.png)
![5,6,8-trimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4387887.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4387894.png)

![2-(4-bromophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4387920.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4387925.png)
![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4387928.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4387940.png)

![N-cyclohexyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4387954.png)
![3-(2-isopropoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4387957.png)